REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[NH:10][NH2:11].[N:12]1[CH:17]=NC=N[CH:13]=1>CCO>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][C:4]=1[N:10]1[CH:17]=[N:12][CH:13]=[N:11]1 |f:0.1|
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Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=C(C=C(C=C1)F)NN
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Name
|
|
Quantity
|
10.7 g
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Type
|
reactant
|
Smiles
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N1=CN=CN=C1
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Name
|
|
Quantity
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250 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Prepared
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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FILTRATION
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Details
|
the insoluble material was filtered off
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between CH2Cl2 (200 mL) and water (200 mL)
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Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted once more with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red semi-solid which
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Type
|
CUSTOM
|
Details
|
was triturated with hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)F)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |